BenchChemオンラインストアへようこそ!

Pazinaclone

GABAA receptor pharmacology radioligand binding receptor affinity

Pazinaclone (DN-2327) is a non-benzodiazepine isoindoline GABAA partial agonist offering unique bidirectional modulation—agonism for anxiolytic/anticonvulsant effects with simultaneous antagonism of diazepam-induced sedation and muscle relaxation. With approximately 20-fold higher benzodiazepine receptor affinity versus diazepam and GABA-independent binding, it enables precise receptor occupancy studies inaccessible to conventional benzodiazepines. Its dissociation of anxiolytic activity from memory impairment and subjective sedation makes it an irreplaceable tool for behavioral neuroscience, abuse liability research, and DMPK prodrug/metabolite investigations. A must-have reference compound for GABAA subtype-selectivity studies.

Molecular Formula C25H23ClN4O4
Molecular Weight 478.9 g/mol
CAS No. 103255-66-9
Cat. No. B1678564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePazinaclone
CAS103255-66-9
Synonyms2-(7-chloro-1,8-naphthyridin-2-yl)-3-((1,4-dioxa-8-azaspiro(4.5)dec-8-yl)carbonylmethyl)isoindolin-1-one
DN 2327
DN-2327
pazinaclone
Molecular FormulaC25H23ClN4O4
Molecular Weight478.9 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl
InChIInChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2
InChIKeyDPGKFACWOCLTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pazinaclone (CAS 103255-66-9) Procurement Guide: GABAA Partial Agonist with Demonstrated Anxioselectivity


Pazinaclone (CAS 103255-66-9; development code DN-2327) is a non-benzodiazepine isoindoline derivative that functions as a partial agonist at the benzodiazepine binding site of GABAA receptors [1]. The compound exhibits mixed agonist/antagonist properties at benzodiazepine receptors, with pharmacological activity residing primarily in the (S)-enantiomer [2]. Pazinaclone belongs to the cyclopyrrolone chemical family and demonstrates sedative and anxiolytic activity, though it is notably more subtype-selective than most benzodiazepines [3]. The compound was developed by Takeda Pharmaceuticals and advanced to Phase II clinical trials for anxiety disorders before development was discontinued [4].

Why Pazinaclone Cannot Be Replaced by Diazepam, Alprazolam, or Other Benzodiazepine Anxiolytics


Pazinaclone exhibits a fundamentally distinct pharmacological profile from conventional benzodiazepine anxiolytics that precludes direct functional substitution. Unlike full agonists such as diazepam and alprazolam, pazinaclone functions as a partial agonist that differentially modulates benzodiazepine receptor-mediated effects: it acts as an agonist for anxiolytic and anticonvulsant outcomes while simultaneously antagonizing the muscle relaxant and sedative actions of full agonists [1]. This bidirectional activity—demonstrated in rodent models where pazinaclone attenuated diazepam-induced motor incoordination and pentobarbital potentiation [1]—cannot be replicated by benzodiazepines. Furthermore, pazinaclone shows approximately 20-fold higher binding affinity for benzodiazepine receptors compared to diazepam, and unlike benzodiazepines, its receptor affinity is not enhanced by GABA [2]. The compound also exhibits distinct pharmacokinetics characterized by extensive first-pass metabolism to an active metabolite (M-II) that may largely mediate its pharmacological effects [3]. These combined pharmacological and pharmacokinetic differences establish pazinaclone as a non-substitutable entity with unique scientific utility.

Pazinaclone Quantitative Evidence Guide: Comparator-Based Differentiation Data


Receptor Binding Affinity: 20-Fold Higher than Diazepam with GABA-Independent Binding

Pazinaclone demonstrates approximately 20-fold higher binding affinity for benzodiazepine receptors compared to diazepam in [³H]diazepam displacement assays [1]. Critically, pazinaclone exhibits a binding profile distinct from classical benzodiazepine full agonists: its receptor affinity is not enhanced by the presence of GABA, whereas benzodiazepine agonists typically show GABA-dependent affinity enhancement [2]. This indicates pazinaclone acts as a partial agonist with different allosteric coupling properties compared to full agonists like diazepam.

GABAA receptor pharmacology radioligand binding receptor affinity

Bidirectional Receptor Modulation: Agonist for Anxiolysis, Antagonist for Sedation and Muscle Relaxation

Pazinaclone differentially modulates benzodiazepine receptor-mediated effects depending on the functional endpoint. In rodent behavioral models, pazinaclone acts as an agonist with respect to anti-conflict (anxiolytic) and anticonvulsive effects but as an antagonist with respect to the muscle relaxant and sedative effects of diazepam [1]. Specifically, pazinaclone attenuated diazepam-induced motor incoordination in the inclined screen test and climbing test, and reduced the pentobarbital-potentiating effect of diazepam in mice [1]. No such bidirectional activity is observed with diazepam, which acts as a full agonist across all benzodiazepine receptor-mediated endpoints.

functional selectivity agonist-antagonist behavioral pharmacology

Cognitive Safety Profile: Preservation of Acquisition and Working Memory vs. Diazepam Impairment

Pazinaclone exhibits a differentiated cognitive safety profile compared to diazepam in rodent learning and memory assays. In the passive avoidance task, diazepam (≥5 mg/kg PO when given pre-test; ≥10 mg/kg PO when given pre-training) significantly impaired acquisition performance, whereas pazinaclone (10 and 20 mg/kg PO) impaired performance only when administered before the test session, not before training [1]. Critically, pazinaclone (10 and 30 mg/kg PO) tended to antagonize the acquisition impairment caused by diazepam (10 mg/kg PO) [1]. In the delayed spontaneous alternation task assessing working memory, diazepam (3 and 10 mg/kg PO) caused significant impairment, while pazinaclone and buspirone showed no evidence of amnesic effects on working memory at any dose tested [1].

learning and memory amnesic effects working memory

Human Subjective Effects: Lower Sedation and Somatic Symptoms vs. Alprazolam

In a randomized, double-blind, placebo-controlled crossover study comparing pazinaclone (8, 16, and 32 mg PO) with alprazolam (0.5, 1.0, and 2.0 mg PO) in 14 men with histories of sedative drug abuse, both drugs produced similar maximal impairment on psychomotor and memory performance measures [1]. However, alprazolam produced significantly greater increases in participant ratings of sedation and a variety of somatic symptoms that were absent following pazinaclone administration [1]. Additionally, 2 of 3 indirect measures and 1 direct measure of drug reinforcement were greater with alprazolam than with pazinaclone [1]. This dissociation between psychomotor-memory performance effects and subjective sedation demonstrates a novel pharmacological profile for pazinaclone in humans.

human psychopharmacology subjective effects abuse liability

Active Metabolite M-II: Distinct Pharmacokinetic Driver of In Vivo Activity

Pazinaclone undergoes extensive first-pass metabolism, with bioavailability in rats less than 1%, in dogs approximately 34%, and in monkeys approximately 10% [1]. A pharmacologically active metabolite, designated M-II, constitutes the major circulating component in plasma across species [1]. In brain tissue, both pazinaclone and M-II distribute broadly, with M-II being the major component in brain regions, indicating that the pharmacological effects of orally administered pazinaclone may depend largely on M-II [1]. This prodrug-like pharmacokinetic profile differs markedly from direct-acting benzodiazepines such as diazepam, which are themselves the primary active moieties.

pharmacokinetics active metabolite brain distribution

Polymorph-Dependent Oral Absorption: Form 2 Delivers 2-Fold Higher AUC than Form 1

Pazinaclone exhibits polymorph-dependent oral absorption that materially impacts systemic exposure. Of two polymorphs (forms 1 and 2) with particle size ≤5 microns, oral administration at 1000 mg/kg in rats showed that form 2 produced significantly more efficient absorption than form 1 . The area under the plasma concentration-time curve (AUC) for pazinaclone after dosing of form 1 was 489 ng·h/mL, whereas form 2 yielded an AUC of 965 ng·h/mL, representing an approximately 2-fold difference in systemic exposure .

solid-state chemistry polymorph bioavailability

Pazinaclone Applications: Evidence-Based Research Scenarios for Scientific and Industrial Use


GABAA Receptor Partial Agonist Mechanistic Studies and Functional Selectivity Research

Pazinaclone is optimally suited for investigations of GABAA receptor partial agonism and functional selectivity at the benzodiazepine binding site. Its 20-fold higher receptor affinity versus diazepam and GABA-independent binding profile [1] enable precise receptor occupancy studies. The compound's demonstrated bidirectional modulation—agonism for anxiolytic and anticonvulsant effects while antagonizing diazepam-induced sedation and muscle relaxation [2]—makes it a unique tool for dissecting downstream signaling pathways and investigating the structural basis of anxioselective pharmacology.

Cognitive Pharmacology and Learning/Memory Studies Requiring Anxiolysis Without Amnesia

For research protocols requiring anxiolytic activity without confounding memory impairment, pazinaclone offers distinct advantages. In rodent models, pazinaclone spares both acquisition (when administered pre-training) and working memory, whereas diazepam significantly impairs both cognitive domains [3]. Additionally, pazinaclone antagonizes diazepam-induced acquisition deficits [3], enabling its use in mechanistic studies examining the relationship between benzodiazepine receptor activation and cognitive function. This profile supports applications in behavioral neuroscience where dissociation of anxiolytic and amnestic effects is required.

Human Abuse Liability and Subjective Effects Comparator Studies

Pazinaclone's unique human pharmacological profile—characterized by psychomotor and memory impairment comparable to alprazolam but with significantly lower subjective sedation and somatic symptom ratings [4]—positions it as a valuable comparator compound in abuse liability research. The dissociation between performance impairment and subjective sedation provides a reference profile for evaluating novel anxiolytic candidates. Additionally, the differential reinforcement measures observed between pazinaclone and alprazolam [4] support its use in studies examining the determinants of drug reinforcement and the subjective correlates of abuse potential.

Prodrug and Active Metabolite Pharmacokinetic Modeling

Pazinaclone serves as an instructive model compound for studying prodrug-like pharmacokinetics and active metabolite pharmacology. Its extensive first-pass metabolism (<1% to 34% bioavailability across species) and reliance on the active metabolite M-II as the major brain component driving pharmacological effects [5] provide a defined system for investigating species-dependent metabolic activation, brain penetration of metabolites, and the relationship between parent compound exposure and metabolite-mediated activity. This application is particularly relevant for drug metabolism and pharmacokinetic (DMPK) studies requiring a well-characterized reference compound with extensive preclinical disposition data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pazinaclone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.